molecular formula C23H21N3OS B2552334 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide CAS No. 1798019-43-8

2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide

Cat. No.: B2552334
CAS No.: 1798019-43-8
M. Wt: 387.5
InChI Key: GVCWPADIJFSFKM-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide features a hybrid scaffold combining an imidazo[1,2-a]pyridine core with benzylsulfanyl and N-phenylacetamide substituents. The benzylsulfanyl group may enhance lipophilicity and metabolic stability, while the N-phenylacetamide moiety could influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c27-23(18-28-17-19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)16-21-15-24-22-13-7-8-14-25(21)22/h1-15H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWPADIJFSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the benzylsulfanyl group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the imidazo[1,2-a]pyridine core.

    Attachment of the phenylacetamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and phenylacetamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 are common.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • Study Findings : A related study demonstrated that similar compounds showed antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 1.27 µM .

Anticancer Potential

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer progression.

  • Case Study : In vitro studies have shown that compounds with similar structures induced cytotoxic effects on human colorectal carcinoma cell lines (HCT116), with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . The mechanism involves the inhibition of dihydrofolate reductase (DHFR), crucial for purine synthesis in cancer cells .

Gastrointestinal Disorders

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit gastric acid secretion effectively. This property positions them as potential treatments for gastrointestinal inflammatory diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

  • Research Insight : A patent describes the efficacy of these compounds in treating conditions associated with excessive gastric acid secretion by targeting specific receptors involved in acid regulation .

Case Studies and Research Findings

StudyFocusFindings
Gastrointestinal DisordersDemonstrated inhibition of gastric acid secretion; potential treatment for GERD and peptic ulcers.
Antimicrobial ActivityExhibited significant antimicrobial effects against various pathogens; MIC values ranging from 1.27 µM to 2.65 µM.
Anticancer ActivityInduced cytotoxicity in HCT116 cells; IC50 values lower than standard drugs like 5-FU.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic systems:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties References
Target Compound : 2-(Benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide Benzylsulfanyl, N-phenylacetamide C₃₀H₂₆N₄O₂S 514.62 g/mol High lipophilicity; potential kinase inhibition due to imidazo[1,2-a]pyridine core -
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (I) Phenyl, acetamide C₁₆H₁₃N₃O 275.30 g/mol Columnar crystal structure via N–H⋯N hydrogen bonding; low torsion angle (9.04°)
3-(2-{Imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide Pyrrolidinylmethyl, ethynyl linker, trifluoromethyl C₃₄H₂₈F₃N₅O 603.62 g/mol Designed for kinase inhibition; limited solubility despite amine modifications
Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- 4-Methylphenyl, phenylthio C₂₃H₂₁N₃OS 387.50 g/mol Moderate molecular weight; sulfur enhances stability but reduces solubility
2-(4-{Imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide Morpholinyl, pyrimidine, pyridinyl C₁₉H₁₈N₆O₃ 390.39 g/mol Dual heterocyclic system; morpholine improves solubility

Key Research Findings

Hydrogen Bonding and Crystallinity
  • The compound N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (I) exhibits a columnar crystal structure stabilized by N3–H3n⋯N1 hydrogen bonds .
Sulfur-Containing Derivatives
  • The phenylthio group in N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]-acetamide enhances oxidative stability compared to alkylthio analogs but reduces aqueous solubility . The target compound’s benzylsulfanyl group likely shares this trade-off, though its extended aromatic system may improve π-π stacking in target binding.
Dual Heterocyclic Systems
  • The morpholine-pyrimidine hybrid in 2-(4-{imidazo[1,2-a]pyrimidine-2-carbonyl}morpholin-3-yl)-N-(pyridin-3-yl)acetamide demonstrates improved solubility due to morpholine’s polarity . However, the target compound’s lack of such polar groups suggests a focus on hydrophobic target interactions, common in kinase inhibitors.

Biological Activity

The compound 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide is a novel derivative within the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An imidazo[1,2-a]pyridine core.
  • A benzylsulfanyl group.
  • A phenylacetamide moiety.

This unique arrangement may contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the imidazo[1,2-a]pyridine core via condensation reactions.
  • Introduction of the benzylsulfanyl and phenylacetamide groups through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds related to imidazo[1,2-a]pyridine exhibit significant anticancer activities. For instance, a study highlighted that derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

CompoundActivityReference
This compoundAnticancer (in vitro)
Related Imidazo CompoundsTumor Growth Inhibition

Neuropharmacological Effects

Imidazo[1,2-a]pyridine derivatives have been studied for their effects on the central nervous system. They have shown promise as modulators of GABA_A receptors, enhancing GABA-mediated inhibitory neurotransmission. This mechanism suggests potential applications in treating anxiety and other neurological disorders .

Antimicrobial Activity

Preliminary evaluations indicate that this compound may possess antimicrobial properties. Related compounds have been shown to inhibit the growth of various bacterial strains, suggesting a need for further investigation into its efficacy against pathogens .

The proposed mechanism of action for This compound includes:

  • GABA_A Receptor Modulation : Enhances chloride ion influx leading to increased neuronal inhibition.
  • Proton Pump Inhibition : Some imidazo derivatives are noted for their ability to inhibit gastric acid secretion, potentially beneficial in treating gastrointestinal disorders .

Case Study 1: Anticancer Activity

A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results showed that modifications at the benzamide position enhanced activity against breast and lung cancer cells .

Case Study 2: Neuropharmacological Effects

In electrophysiological studies using Xenopus oocytes expressing GABA_A receptors, certain derivatives significantly increased GABA-induced currents. This suggests that structural modifications can lead to enhanced receptor affinity and efficacy in modulating neurotransmitter activity .

Q & A

Q. What are the recommended synthetic routes for 2-(benzylsulfanyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-N-phenylacetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multistep reactions involving: (i) Tosylation of aminopyridine precursors followed by cyclization with acetamides (e.g., using Horner-Emmons reagents for stereospecific vinylcarboxamide incorporation) . (ii) Substitution reactions at the sulfur atom in the benzylsulfanyl group.
  • Purity Optimization : Use reverse-phase preparative HPLC for isomer separation and LC-MS for purity validation (>95%) .

Q. How can physicochemical properties (e.g., LogP, pKa) of this compound be experimentally determined?

  • Approach :
  • LogP : Shake-flask method with octanol/water partitioning followed by UV-Vis quantification .
  • pKa : Potentiometric titration using a GLpKa analyzer .
  • Solubility : Equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methods :
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the imidazo[1,2-a]pyridine core for target specificity?

  • Strategy :
  • Systematically substitute the benzylsulfanyl group with electron-withdrawing/donating groups (e.g., halogenation, methyl, or methoxy) to assess effects on binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or TSPO .
  • Validate with in vitro enzyme inhibition assays (e.g., COX-2 ELISA) and in vivo models (e.g., ApoE⁻/⁻ mice for atherosclerosis imaging) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects)?

  • Resolution :
  • Conduct dose-response curves across multiple cell lines to differentiate selective antiviral activity (e.g., rhinovirus inhibition ) from nonspecific cytotoxicity.
  • Use siRNA knockdowns or genetic overexpression models to confirm target engagement .
  • Meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell passage number) .

Q. How can isomerization challenges during synthesis be addressed?

  • Solutions :
  • Employ stereospecific reagents (e.g., chiral auxiliaries) to avoid unwanted isomers .
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to favor E-isomer formation, as seen in Horner-Emmons-based syntheses .

Q. What computational tools predict metabolic stability and off-target interactions?

  • Tools :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and blood-brain barrier permeability .
  • Off-Target Screening : Similarity ensemble approach (SEA) or PharmMapper to identify potential kinase or GPCR interactions .

Q. How can scale-up challenges in synthesis be mitigated for preclinical studies?

  • Optimization :
  • Replace low-yielding steps (e.g., halogen-metal exchange ) with flow chemistry for improved reproducibility.
  • Use green solvents (e.g., cyclopentyl methyl ether) to enhance safety and scalability .

Notes

  • Data Reliability : Prioritize peer-reviewed studies over vendor data (e.g., exclude BenchChem ).
  • Advanced Techniques : For mechanistic studies, combine SPR (surface plasmon resonance) with cryo-EM to visualize compound-target interactions .

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